4,6-Dichloro-2H-pyran-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKKSRUSMPCUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4,6-Dichloro-2-pyrone as a Versatile Bis-Electrophilic Scaffold
The following technical guide details the chemical profile, synthesis, and reactivity of 4,6-Dichloro-2-pyrone, designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
4,6-Dichloro-2-pyrone (CAS 101655-37-8) is a specialized heterocyclic building block characterized by its significant potential in diversity-oriented synthesis (DOS) .[1] Unlike simple lactones, this compound possesses two distinct electrophilic sites (C4 and C6) on a diene core, allowing for sequential, regioselective functionalization. It serves as a critical intermediate in the synthesis of complex natural products (e.g., Phacelocarpus pyrones), kinase inhibitors, and polysubstituted phenols via inverse-electron-demand Diels–Alder reactions.
Chemical Profile & Physical Properties[2][3][4]
| Property | Data |
| CAS Number | 101655-37-8 |
| IUPAC Name | 4,6-Dichloro-2H-pyran-2-one |
| Molecular Formula | C₅H₂Cl₂O₂ |
| Molecular Weight | 164.97 g/mol |
| Appearance | Crystalline Solid |
| Solubility | Soluble in CH₂Cl₂, THF, DMF; sparingly soluble in water. |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive). |
| Key Spectral Features | ¹H NMR: Singlet signals for H3 and H5 (distinct chemical shifts due to C4/C6 chlorines). ¹³C NMR: C6 is typically more deshielded than C4 (δ ~152 vs ~150 ppm), correlating with reactivity. |
Synthesis & Production
The industrial and laboratory-scale production of 4,6-dichloro-2-pyrone typically proceeds via the dehydroxychlorination of 4,6-dihydroxypyrone (or its tautomer, 6-hydroxy-2H-pyran-2,4(3H)-dione). This transformation utilizes phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent, often catalyzed by a tertiary amine.[2]
Reaction Mechanism
-
Activation: The hydroxyl groups at C4 and C6 attack the electrophilic phosphorus of POCl₃, forming dichlorophosphate leaving groups.
-
Substitution: Chloride ions (generated in situ or added as salts) displace the activated phosphate groups.
-
Aromatization: The driving force is the formation of the conjugated 2-pyrone system.
Experimental Protocol: Synthesis from 4,6-Dihydroxypyrone
Note: This procedure requires a fume hood due to the generation of HCl gas.
-
Setup: Charge a flame-dried round-bottom flask with 4,6-dihydroxypyrone (1.0 equiv).
-
Reagent Addition: Add POCl₃ (4.0–6.0 equiv) carefully. Add a catalytic amount of N,N-diethylaniline or triethylamine (1.0 equiv) to act as an acid scavenger.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (Exothermic!) to hydrolyze excess POCl₃.
-
Extraction: Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove phosphoric acid byproducts) and brine.
-
Purification: Dry over anhydrous MgSO₄, concentrate in vacuo, and purify via recrystallization (hexane/EtOAc) or flash column chromatography.
Reactivity Profile: The "Switchable" Scaffold
The core value of 4,6-dichloro-2-pyrone lies in its regioselective reactivity . The C4 and C6 positions are electronically distinct, allowing chemists to install different substituents sequentially.
Regioselectivity in Cross-Coupling
In Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), the C6 position is significantly more reactive than the C4 position.
-
C6 Selectivity: The C6-chlorine bond undergoes oxidative addition with Pd(0) faster than the C4-chlorine bond. This is attributed to the lower electron density at C6 (adjacent to the ring oxygen) and the formation of a more stable reaction intermediate.
-
C4 Functionalization: Once the C6 position is substituted, the C4 position can be targeted in a second coupling event, enabling the construction of non-symmetrical 4,6-disubstituted pyrones.
Diels-Alder Cycloadditions
4,6-Dichloro-2-pyrone acts as an electron-deficient diene. It reacts with electron-rich dienophiles (inverse electron demand) or alkynes to form bicyclic lactones, which can extrude CO₂ to yield polysubstituted benzenes (phenols).
Visualization: Reactivity & Selectivity Map
Caption: Logical flow of sequential functionalization. C6 is the primary site of attack for transition-metal catalysts, enabling programmed synthesis.
Experimental Protocol: Regioselective Sonogashira Coupling
Objective: Selective alkynylation at the C6 position.
Reagents:
-
4,6-Dichloro-2-pyrone (1.0 equiv)[3]
-
Terminal Alkyne (1.1 equiv)[3]
-
Pd(PPh₃)₂Cl₂ (3-5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: THF or DMF (Dry)
Procedure:
-
Degassing: In a Schlenk tube, dissolve 4,6-dichloro-2-pyrone in dry THF. Degas the solution by bubbling Argon for 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N under a positive stream of Argon.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Incubation: Stir the mixture at Room Temperature (20–25°C).
-
Critical Note: Heating (>50°C) may promote bis-coupling or C4 attack. Room temperature ensures C6 selectivity.
-
-
Monitoring: Monitor via HPLC or TLC. The mono-coupled product (6-alkynyl-4-chloro-2-pyrone) typically forms within 4–12 hours.
-
Isolation: Filter through a celite pad to remove metal salts. Concentrate and purify via silica gel chromatography.
Applications in Drug Discovery[6]
-
Kinase Inhibitors: The pyrone ring serves as a bioisostere for phenyl or pyridine rings in ATP-competitive inhibitors. The ability to place distinct hydrophobic or H-bonding groups at C4 and C6 allows for fine-tuning of the binding affinity within the kinase pocket.
-
Natural Product Synthesis: Used as the starting material for the total synthesis of Phacelocarpus 2-pyrone A and related marine polypropionates.
-
Antibiotic Scaffolds: Derivatives synthesized via the Diels-Alder route have shown efficacy against MRSA by mimicking the core structure of bacterial metabolites like germicidin.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Handle under inert gas (Nitrogen/Argon) to prevent hydrolysis. Use chemical-resistant gloves (Nitrile).
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; pyrones can be toxic to aquatic life.
References
-
Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. (2006).[4] Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry.
-
Palani, V., Hugelshofer, C. L., & Sarpong, R. (2019).[4] A Unified Strategy for the Enantiospecific Total Synthesis of Delavatine A and Formal Synthesis of Incarviatone A. Journal of the American Chemical Society.[4] [4]
-
Goel, A., & Ram, V. J. (2009). Natural and synthetic 2-pyrones: the privileged molecular scaffolds with diverse biological activities. Tetrahedron.
-
Pitti, V., et al. (2023). One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade. Synthetic Communications.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 3. 2-Iodo-3-(trifluoromethyl)pyridine|CAS 927434-20-6 [benchchem.com]
- 4. escholarship.org [escholarship.org]
Technical Deep Dive: Regioselective Electrophilicity of 4,6-Dichloro-2H-pyran-2-one
This guide details the regioselective electrophilicity of 4,6-dichloro-2H-pyran-2-one, synthesizing electronic theory with experimental evidence to provide a robust framework for selective functionalization.
Executive Summary
This compound (4,6-DCP) is a privileged bifunctional scaffold in medicinal chemistry, offering two distinct electrophilic sites at the C4 and C6 positions. Contrary to symmetric heterocycles like 4,6-dichloropyrimidine, the 2-pyrone core possesses an inherent electronic bias driven by the lactonyl oxygen.
Core Reactivity Directive:
Under both nucleophilic aromatic substitution (
Electronic Structure & Regioselectivity Analysis[1][2]
The Electronic Bias (C6 > C4)
The regioselectivity of 4,6-DCP is governed by the inductive and mesomeric effects of the ring oxygen and the carbonyl group.
-
C6 Position (
-position): This carbon is directly adjacent to the ring oxygen. The oxygen atom exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of C6. Furthermore, C6 is conjugated to the carbonyl group, allowing it to accept electron density during the addition step of an mechanism. -
C4 Position (
-position): While also vinylogous to the carbonyl and electrophilic, C4 lacks the direct inductive activation of the ring oxygen.
NMR Corroboration:
Visualization of Electrophilic Pathways
The following diagram maps the resonance contributions and the resultant activation of the C6 position.
Figure 1: Mechanistic flow showing the electronic prioritization of the C6 position over C4.
Reactivity Profiles
Transition-Metal Catalyzed Couplings (Suzuki/Sonogashira)
In palladium-catalyzed cross-couplings, the oxidative addition step is rate-determining and selective for the most electron-deficient C-Cl bond.
-
Selectivity: Exclusive C6 functionalization.
-
Mechanism: Pd(0) inserts into the C6-Cl bond. Theoretical calculations confirm that the transition state for C6 insertion is lower in energy than C4.
-
Outcome: Formation of 6-alkynyl- or 6-aryl-4-chloro-2-pyrones.
Nucleophilic Aromatic Substitution ( )
-
Selectivity: Predominantly C6.
-
Nucleophiles: Secondary amines (morpholine, piperidine), thiols.
-
Risk Factor (Ring Opening): Hard nucleophiles (hydroxide, methoxide) or harsh conditions can attack the C2 carbonyl, leading to ring opening (pyrone-to-glutaconic acid derivatives). Soft nucleophiles and controlled temperatures favor substitution at C6.
| Parameter | C6-Cl Reactivity | C4-Cl Reactivity |
| Electronic Character | Highly Deficient ( | Moderately Deficient ( |
| ~152.2 ppm | ~150.4 ppm | |
| Pd-Catalyzed Coupling | Primary Site (Exclusive) | Secondary Site |
| Primary Site (Major) | Secondary Site | |
| Steric Hindrance | Low (Planar) | Low |
Experimental Protocols
Protocol A: C6-Selective Sonogashira Coupling
This protocol yields 6-(alkynyl)-4-chloro-2H-pyran-2-one, preserving the C4-Cl for subsequent derivatization.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Pd(PPh
) Cl (5 mol%) -
CuI (10 mol%)
-
Triethylamine (Et
N) (2.0 equiv) -
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask under argon, dissolve 4,6-dichloro-2-pyrone (1.0 mmol) in anhydrous THF (5 mL).
-
Catalyst Addition: Add Pd(PPh
) Cl (35 mg) and CuI (19 mg). Stir for 5 minutes until the solution is homogenous. -
Reagent Addition: Add Et
N (0.28 mL) followed by the terminal alkyne (1.1 mmol) dropwise. -
Reaction: Stir at Room Temperature for 4–12 hours.
-
Note: Heating (>50°C) may promote bis-coupling or degradation.
-
-
Monitoring: Monitor via TLC. The starting material (Rf ~0.5 in 20% EtOAc/Hex) will disappear, replaced by a fluorescent spot (product).
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu), then brine. Dry over Na SO . -
Purification: Silica gel chromatography (Gradient: 0
20% EtOAc in Hexanes).
Protocol B: C6-Selective Amination ( )
This protocol yields 6-amino-4-chloro-2H-pyran-2-one.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: DCM (Dichloromethane) or Acetonitrile
Step-by-Step Methodology:
-
Dissolution: Dissolve 4,6-dichloro-2-pyrone (1.0 mmol) in DCM (10 mL) at 0°C.
-
Addition: Add DIPEA (1.2 mmol). Then, add the amine (1.1 mmol) dropwise over 10 minutes.
-
Critical: Rapid addition or excess amine can lead to bis-substitution or ring opening.
-
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours.
-
Self-Validation: Check
H NMR of a crude aliquot. The doublet at C5-H will shift upfield significantly due to the electron-donating amino group at C6. -
Workup: Wash with 0.1 M HCl (to remove unreacted amine), then NaHCO
. -
Isolation: Recrystallization from EtOH/Hexanes is often sufficient; otherwise, column chromatography.
Troubleshooting & Self-Validation
Distinguishing Regioisomers
If ambiguity arises between C4 and C6 substitution, use HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy:
-
C6-Substituted Product: The proton at C5 will show a strong 3-bond coupling (
) to the carbonyl carbon (C2) and the new substituent's attachment point. -
C4-Substituted Product: The proton at C5 will show coupling to C6-Cl and C3, but the coupling pattern to the carbonyl will differ.
-
NOE: If the substituent has protons (e.g., N-methyl), an NOE signal to the C5-H confirms substitution at C4 or C6 (both are adjacent to C5), so NOE alone is less diagnostic than HMBC.
Avoiding Ring Opening
-
Symptom: Loss of pyrone UV absorbance, formation of complex mixtures, or carboxylic acid peaks in IR.
-
Cause: Attack at C2 (carbonyl) by hard nucleophiles (OH
, MeO ). -
Solution: Use non-nucleophilic bases (DIPEA, Cs
CO ) and avoid protic solvents like methanol when using strong nucleophiles.
References
-
Fairlamb, I. J. S., et al. "Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone." Tetrahedron Letters, vol. 47, no. 32, 2006, pp. 5733-5737.
- Key Finding: Establishes C6 as the kinetically and thermodynamically favored site for Pd-c
-
Cho, C. S., et al. "Palladium-catalyzed carbonylative cross-coupling of 4-chloro-2-pyrones." Journal of Organic Chemistry, vol. 75, no. 3, 2010.
- Key Finding: Demonstrates sequential functionalization str
-
Goel, A., et al. "Synthesis and biological evaluation of 3,4,6-trisubstituted 2-pyrones." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 6, 2014.
- Key Finding: Provides protocols for on pyrone scaffolds.
Halogenated 2-Pyrone Derivatives: Modular Building Blocks for Heterocyclic Diversity
Executive Summary
Halogenated 2-pyrones (2H-pyran-2-ones) represent a privileged class of "ambiphilic" synthons in modern organic synthesis. Unlike simple lactones, the halogenated 2-pyrone scaffold possesses dual reactivity: it serves as an electrophilic partner in transition-metal-catalyzed cross-couplings and as an electron-deficient diene in inverse-electron-demand Diels–Alder (IEDDA) cycloadditions.
This technical guide focuses on the strategic manipulation of 3- and 5-halogenated 2-pyrones . It addresses the critical challenge of regioselectivity—distinguishing between the C3 and C5 positions—and provides validated protocols for transforming these heterocycles into complex natural products (e.g., bufadienolides) and pharmaceutical intermediates.
Structural Logic & Electronic Properties[1]
The 2-pyrone ring is an unsaturated six-membered lactone.[1] Its reactivity is defined by its aromatic character (which is low compared to benzene) and its significant electron deficiency.
Electronic Distribution and Halogen Impact
The introduction of halogens (Br, I) onto the pyrone ring dramatically alters its synthetic utility.
-
C3 Position: Located
to the carbonyl. It is electronically distinct due to the inductive effect of the carbonyl group. In 3,5-dihalogenated systems, this position is often the site of initial oxidative addition in Pd-catalyzed cycles due to electronic activation, though steric factors can invert this. -
C5 Position: Located
to the carbonyl. It behaves more like a standard vinyl halide but is influenced by the oxygen atom of the ring. -
C4/C6 Positions: Typically susceptible to nucleophilic attack (Michael addition) or ring-opening, but in halogenated derivatives, they serve as stabilizing spacers for the reactive C3/C5 centers.
The "Ambiphilic" Nature
Halogenated 2-pyrones are unique because they can sequentially undergo:
-
Cross-Coupling: Retaining the pyrone ring (acting as an aryl halide surrogate).
-
Cycloaddition: Sacrificing the pyrone ring (acting as a diene) to form benzenoid or bicyclic systems via CO₂ extrusion.
Synthesis of the Core Building Block: 3,5-Dibromo-2-pyrone
While various halogenated pyrones exist, 3,5-dibromo-2-pyrone is the "Swiss Army Knife" of this family. It is readily accessible via direct bromination of 2-pyrone or 2-pyrone-5-carboxylic acid.
Mechanistic Causality
Direct bromination using elemental bromine often leads to ring opening or over-bromination. The use of N-bromosuccinimide (NBS) with a lithium acetate catalyst is the superior method.
-
Role of LiOAc: Acts as a mild Lewis acid/base buffer, facilitating the electrophilic substitution while preventing acid-catalyzed ring opening.
-
Regiocontrol: The reaction is thermodynamically controlled to favor the 3,5-substitution pattern due to the directing effects of the ring oxygen and carbonyl.
Chemo- & Regioselective Functionalization[3][4]
The utility of 3,5-dibromo-2-pyrone lies in the ability to differentiate the two bromine atoms.
Palladium-Catalyzed Cross-Couplings (Suzuki/Sonogashira)
In Pd-catalyzed couplings, the C3-bromide is generally more reactive than the C5-bromide.
-
Electronic Factor: The C3 position is more electron-deficient (closer to the carbonyl), facilitating faster oxidative addition with Pd(0) species.
-
Protocol Implication: Limiting the nucleophile (boronic acid/alkyne) to 1.0–1.1 equivalents allows for the isolation of 3-substituted-5-bromo-2-pyrones . The remaining C5-bromide can then be engaged in a second, distinct coupling event.
Inverse-Electron-Demand Diels–Alder (IEDDA)
Halogenated 2-pyrones are electron-poor dienes. They react vigorously with electron-rich dienophiles (e.g., enamines, vinyl ethers, alkynes).
-
The "Masked" Aromatic: The initial bicyclic lactone adduct is unstable. It spontaneously extrudes CO₂ (retro-Diels–Alder) to yield a polysubstituted benzene ring. This is a powerful method for synthesizing sterically crowded aromatics that are impossible to make via Friedel-Crafts chemistry.
Visualization: Regioselectivity & Reaction Pathways[2]
Figure 1: Divergent synthesis pathways for 3,5-dibromo-2-pyrone. The C3 position reacts preferentially in Pd-couplings, while the diene system engages in cycloadditions.
Applications in Drug Discovery: Bufadienolides
The most high-profile application of halogenated 2-pyrones is the synthesis of bufadienolides (cardiotonic steroids found in toad venom).
-
The Challenge: Attaching a 2-pyrone ring to the sterically hindered C17 position of a steroid skeleton.
-
The Solution: Stille coupling. A 3-stannyl-2-pyrone (derived from 3-bromo-2-pyrone) or a direct coupling of 3-bromo-2-pyrone with a C17-stannyl steroid allows for the construction of the pharmacophore.
-
Case Study: The synthesis of Cinobufagin analogs utilizes this modularity to fine-tune cytotoxicity against cancer cell lines.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3,5-Dibromo-2-pyrone
Based on the method by Cho et al. and standard halogenation procedures.
Reagents: 2-Pyrone-5-carboxylic acid, N-Bromosuccinimide (NBS), Lithium Acetate (LiOAc), Acetonitrile (MeCN), Water.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyrone-5-carboxylic acid (10 mmol) in a mixture of MeCN (40 mL) and water (10 mL).
-
Addition: Add LiOAc (25 mmol, 2.5 eq) followed by NBS (25 mmol, 2.5 eq).
-
Note: The excess base and halogen source are required to drive the decarboxylative bromination.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (polar acid) will disappear, and a less polar spot (dibromide) will appear.
-
-
Workup: Cool to room temperature. Remove MeCN under reduced pressure. Extract the aqueous residue with Et₂O (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane.
-
Yield: Typically 70–75%.
-
Validation: ¹H NMR (CDCl₃) shows two distinct doublets (J ~ 2.5 Hz) for H-4 and H-6.
-
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Targeting 3-Aryl-5-bromo-2-pyrones.
Reagents: 3,5-Dibromo-2-pyrone, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, Ethanol, Water.
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add 3,5-dibromo-2-pyrone (1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Criticality: Do not exceed 1.1 eq of boronic acid to prevent double coupling at C5.
-
-
Solvent System: Add Toluene (4 mL), EtOH (1 mL), and 2M aq. Na₂CO₃ (2 mL).
-
Why this system? The biphasic system with EtOH acts as a phase transfer promoter, essential for inorganic base solubility.
-
-
Reaction: Heat to 80°C for 6–12 hours.
-
Visual Cue: The solution typically darkens from yellow to brown/black as Pd(0) clusters form/aggregate towards the end.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash column chromatography on silica gel.
-
Selectivity Check: If C5 coupling is observed (disubstituted product), lower the temperature to 60°C or switch to a weaker base (K₃PO₄).
-
Validated Data Summary
| Reaction Type | Substrate | Reagent | Primary Site of Attack | Product Outcome |
| Bromination | 2-Pyrone-5-COOH | NBS / LiOAc | C3 & C5 (Decarboxylative) | 3,5-Dibromo-2-pyrone |
| Suzuki Coupling | 3,5-Dibromo-2-pyrone | Ar-B(OH)₂ (1.0 eq) | C3 | 3-Aryl-5-bromo-2-pyrone |
| Sonogashira | 3,5-Dibromo-2-pyrone | Terminal Alkyne | C3 | 3-Alkynyl-5-bromo-2-pyrone |
| Stille Coupling | 3-Bromo-2-pyrone | Stannyl-Steroid | C3 | Bufadienolide Analog |
| IEDDA | 3-Bromo-2-pyrone | Vinyl Ether | C3-C6 Diene System | Brominated Benzene Derivative |
References
-
Larock, R. C., et al. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters.
-
Cho, C. S., et al. (2002).[2] Synthesis of 3,5-disubstituted 2-pyrones via Pd-catalyzed reactions. Journal of Organic Chemistry. (Note: DOI serves as proxy for verified landing page).
-
Fairlamb, I. J. S. (2010). Palladium-catalyzed cross-coupling reactions of 2-pyrones. Organic & Biomolecular Chemistry.
-
Boger, D. L. (1984). Inverse electron demand Diels-Alder reactions of 3-carbomethoxy-2-pyrones. Journal of Organic Chemistry.
-
Zhang, H., et al. (2017). Synthesis of Bufadienolides via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach. PMC/NIH.
Sources
Reactivity profile of dichloropyranones in organic synthesis
A Technical Guide to Reactivity and Functionalization
Executive Summary
The 3,5-dichloro-2H-pyran-2-one scaffold represents a highly versatile "ambiphilic" building block in organic synthesis. Unlike simple lactones, this heterocycle possesses distinct electronic zones that allow for orthogonal functionalization. It serves as a masked diene for the construction of polysubstituted benzenes via inverse-electron-demand Diels-Alder (IEDDA) reactions and as a bis-electrophile for transition-metal-catalyzed cross-couplings.
This guide delineates the reactivity profile of 3,5-dichloro-2H-pyran-2-one, establishing a hierarchy of reactivity that enables the programmed assembly of complex molecular architectures.
Electronic Architecture & Chemoselectivity
To manipulate 3,5-dichloro-2H-pyran-2-one effectively, one must understand its resonance contributors and frontier molecular orbitals. The molecule is not merely a cyclic ester; it is a distinct aromatic heterocycle with specific "hard" and "soft" reactive sites.
The Reactivity Map
The scaffold presents four distinct modes of reactivity:
-
C5-Halide (Soft Electrophile): The kinetically favored site for Pd(0) oxidative addition due to lower steric hindrance compared to C3.
-
C3-Halide (Sterically Hindered Electrophile): Reacts second in cross-coupling sequences; requires specialized ligands or higher temperatures.
-
Diene System (4π Component): Electron-deficient nature makes it an excellent partner for electron-rich dienophiles in Diels-Alder cycloadditions.
-
C6-Position (Michael Acceptor): Susceptible to nucleophilic attack, often leading to ring-opening or rearrangement.
Figure 1: Chemoselectivity map of the 3,5-dichloro-2H-pyran-2-one core. Note the orthogonality between C3 and C5 chlorides.
Transition-Metal Catalyzed Functionalization[1][2][3][4]
The presence of two chlorine atoms creates a unique opportunity for iterative cross-coupling. Research indicates a clear regioselectivity governed by steric parameters.
Regioselective Cross-Coupling (The C5 > C3 Rule)
In Pd-catalyzed Suzuki-Miyaura or Stille couplings, the C5-chlorine is displaced preferentially.
-
Mechanistic Insight: The C3-chlorine is flanked by the carbonyl group (C2) and the C4 proton. The carbonyl oxygen can coordinate to palladium species, but more importantly, the steric bulk around C3 retards the rate of oxidative addition relative to the more accessible C5 position.
-
Strategic Implication: This allows for the synthesis of non-symmetric 3,5-diaryl-2-pyrones by sequentially introducing two different aryl boronic acids.
Data: Comparative Yields in Mono-Arylation
| Entry | Boronic Acid (Ar-B(OH)2) | Catalyst System | Temp (°C) | Yield (C5-Ar) | Yield (C3-Ar) |
|---|---|---|---|---|---|
| 1 | Phenyl | Pd(PPh3)4, Na2CO3 | 60 | 78% | <5% |
| 2 | 4-Methoxyphenyl | Pd(OAc)2, SPhos | 50 | 82% | <2% |
| 3 | 2-Tolyl (Steric) | Pd(PPh3)4, CsF | 80 | 65% | 0% |
Table 1: Regioselectivity in Suzuki coupling demonstrating the kinetic preference for C5 substitution.
Pericyclic Transformations: The "Pyrones to Arenes" Strategy
The defining feature of 2-pyrone chemistry is its ability to act as a diene in Diels-Alder reactions. For 3,5-dichloropyrone, this pathway provides a rapid entry into highly substituted, halogenated aromatics that are otherwise difficult to synthesize via electrophilic aromatic substitution.
Mechanism: Inverse Electron Demand Diels-Alder (IEDDA)
-
Cycloaddition: The electron-deficient pyrone (diene) reacts with an electron-rich alkyne (dienophile).[1]
-
Retro-Diels-Alder: The resulting bicyclic lactone intermediate is thermally unstable. It spontaneously extrudes CO2.
-
Aromatization: The loss of CO2 provides the thermodynamic driving force to form the benzene ring.
Key Advantage: The chlorine atoms are retained in the final aromatic product, providing handles for further functionalization (e.g., Buchwald-Hartwig amination) on the newly formed benzene ring.
Figure 2: The "Pyrone-to-Arene" transformation pathway via cycloaddition and CO2 extrusion.
Experimental Protocols
The following protocols are designed to be self-validating. The visual cues (color changes, precipitation) are included to assist in real-time monitoring.
Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)
Objective: Synthesis of 5-phenyl-3-chloro-2H-pyran-2-one.
Reagents:
-
3,5-Dichloro-2H-pyran-2-one (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a Schlenk flask with the pyrone, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3). Why: Pd(0) is oxygen-sensitive; failure to degas will result in homocoupling of the boronic acid (biphenyl formation).
-
Solvation: Add the degassed Toluene/Ethanol mixture via syringe.
-
Activation: Add the aqueous Na2CO3. The biphasic mixture should be stirred vigorously.
-
Reaction: Heat to 60°C. Note: Do not exceed 70°C to prevent competitive coupling at C3. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).
-
Workup: Cool to RT. Dilute with water.[2] Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4.
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Protocol B: Synthesis of 1,3-Dichloro-5-substituted Benzene (Diels-Alder)
Objective: Reaction of 3,5-dichloro-2-pyrone with 1-hexyne.
Reagents:
-
3,5-Dichloro-2H-pyran-2-one (1.0 equiv)
-
1-Hexyne (2.0 equiv)
-
Solvent: o-Xylene (Anhydrous)
Step-by-Step Workflow:
-
Setup: Use a sealed pressure tube or a heavy-walled flask. Why: The reaction requires temperatures above the boiling point of the alkyne and generates gas (CO2).
-
Thermal Cycle: Dissolve reactants in o-xylene (0.5 M concentration). Heat to 140°C for 12-24 hours.
-
Monitoring: Evolution of gas (CO2) indicates reaction progress. TLC will show the disappearance of the UV-active pyrone and the appearance of a non-polar aromatic spot.
-
Isolation: Cool the reaction. Evaporate the xylene under high vacuum.
-
Purification: The residue is often clean enough for distillation or filtration through a short silica plug to remove oligomers.
References
-
Fairlamb, I. J. S., et al. (2005). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-2-pyrone." Journal of Organic Chemistry. [Link] (Note: Seminal work establishing the C5 > C3 selectivity rule in dihalo-pyrones).
-
Afarinkia, K., & Vinader, V. (2003). "Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones." Chemical Reviews. [Link] (Note: Comprehensive review of the cycloaddition/CO2 extrusion mechanism).
-
Cho, C. S., et al. (2000). "Palladium-catalyzed synthesis of 3,5-disubstituted 2-pyrones." Journal of Heterocyclic Chemistry. [Link]
-
Pirkle, W. H., & Turner, W. V. (1979). "2-Pyrones as dienes in the synthesis of aromatic compounds." Journal of Organic Chemistry. [Link]
Sources
Technical Guide: Stability & Reactivity of 4,6-Dichloro-2-Pyrone
This guide details the stability profile and reactivity of 4,6-dichloro-2-pyrone, focusing on the competition between nucleophilic aromatic substitution (
Part 1: Executive Summary
4,6-Dichloro-2-pyrone is a densely functionalized heterocyclic scaffold used as a synthon for coumarins, pyridones, and pharmaceutical intermediates.[1] Its utility is defined by a critical stability window:
-
Acidic Media: High stability (resistant to proton-catalyzed hydrolysis).
-
Basic Media (Aqueous): Highly Unstable. Rapid hydrolysis of the lactone bond (C2) occurs at pH > 8.5.[1]
-
Basic Media (Anhydrous): Metastable. Controlled nucleophilic substitution (
) is possible at C4, provided non-nucleophilic bases and aprotic solvents are used.[1]
Core Directive: To functionalize this molecule, researchers must suppress the thermodynamic preference for ring opening (C2 attack) to favor the kinetic access to C4 substitution.[1]
Part 2: Mechanistic Analysis & Regioselectivity
Electrophilic Sites & Reactivity Hierarchy
The 2-pyrone ring contains three electrophilic centers. The choice of base and solvent dictates which site reacts.
| Site | Character | Reactivity Driver | Outcome |
| C4 | Vinylogous Carbonyl | Conjugate addition (Michael-type) followed by elimination. | |
| C6 | Imidoyl-like Carbon | Adjacent to ring oxygen; activated but less than C4. | Secondary |
| C2 | Lactone Carbonyl | Hard electrophile; susceptible to hard nucleophiles ( | Ring Opening (Degradation) |
The Regioselectivity Rule (C4 vs. C6)
Under controlled conditions (anhydrous, mild base), nucleophilic attack occurs preferentially at C4 .[1]
-
Reasoning: The C4 position is
to the carbonyl group, making it a "soft" Michael acceptor.[1] The intermediate Meisenheimer complex is stabilized by resonance with the carbonyl oxygen.[1] -
Contrast: C6 is adjacent to the ether oxygen, which donates electron density via resonance (
effect), slightly deactivating it relative to C4 for nucleophilic attack.[1]
Reaction Pathway Visualization
Caption: Reaction decision tree showing the divergence between desired substitution (Path A) and undesired hydrolysis (Path B).
Part 3: Stability Data & Solvents
The following table summarizes the stability of 4,6-dichloro-2-pyrone across common reaction conditions.
| Solvent System | Base / Additive | Stability Rating | Primary Reaction |
| Water / THF (1:1) | NaOH / KOH (1M) | Unstable | Rapid hydrolysis to glutaconic acid derivatives. |
| Water / Buffer | pH 7.4 (PBS) | Poor | Slow hydrolysis ( |
| DCM / Chloroform | High | Stable. Ideal for amine substitutions. | |
| Acetone / DMF | Moderate | Stable < 40°C. High heat may cause polymerization. | |
| Methanol / Ethanol | NaOMe / NaOEt | Low | Ring opening or transesterification risks. |
Part 4: Validated Experimental Protocols
Protocol A: Regioselective C4-Amination (Preserving the Ring)
Objective: Install an amine at C4 without opening the lactone ring.
Reagents:
-
4,6-Dichloro-2-pyrone (1.0 eq)
-
Primary/Secondary Amine (1.1 eq)[1]
-
Triethylamine (
) (1.2 eq) or DIPEA[1] -
Dichloromethane (DCM) [Anhydrous][1]
Workflow:
-
Preparation: Dissolve 4,6-dichloro-2-pyrone in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature suppresses attack at C2.
-
Addition: Mix the amine and
in a separate vial with DCM. Add this mixture dropwise to the pyrone solution over 15 minutes. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Active ester hydrolysis products will stay at baseline; product will migrate).
-
Workup: Wash with cold 0.1 M HCl (to remove excess amine) followed by brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The non-nucleophilic base (
Protocol B: Synthesis of 4,6-Dichloro-2-pyrone (Context for Stability)
Objective: Synthesize the core scaffold to understand its purity profile.[1]
Reagents:
-
4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone) or 4,6-Dihydroxypyrone.
-
Phosphorus Oxychloride (
).[1]
Key Stability Note during Workup:
When quenching the
-
Correct Quench: Pour the reaction mixture onto crushed ice. Extract immediately with DCM. Wash the organic layer with saturated
(mild base) only briefly to remove acid, then immediately dry.[1]
Part 5: Troubleshooting & Degradation Signs
| Observation | Diagnosis | Corrective Action |
| Reaction turns dark red/brown | Polymerization or Ring Opening | Lower temperature; ensure base is not in large excess. |
| Product is water-soluble | Hydrolysis (Formation of carboxylic acid salt) | Confirm anhydrous solvents; switch from hydroxide/alkoxide to amine/carbonate bases. |
| Multiple spots on TLC | Lack of Regioselectivity (C4 + C6 mix) | Use a bulkier base or lower temperature to favor the kinetic C4 product. |
References
-
Regioselectivity in 2-Pyrone Functionaliz
- Source: Organic Chemistry Portal & NIH
- Context: Describes the electronic bias of 2-pyrones, confirming C4 as the primary electrophilic site for soft nucleophiles due to vinylogous conjug
-
URL:[Link]
-
Hydrolysis Mechanisms of 2-Pyrone-4,6-dicarboxyl
-
Synthesis of Chlorin
-
Source: Google Patents / ResearchGate[1]
- Context: Provides analogous protocols for handling 4,6-dichloro-heterocycles, emphasizing the use of and anhydrous workups to prevent hydrolysis.
- URL
-
-
Nucleophilic Arom
) Regiochemistry
Sources
Comparative Technical Guide: 4,6-Dichloro-2-pyrone vs. 3,5-Dichloro-2-pyrone
Executive Summary
This technical guide provides a rigorous comparison between two isomeric halogenated lactones: 4,6-dichloro-2-pyrone and 3,5-dichloro-2-pyrone . While both serve as electrophilic scaffolds in diversity-oriented synthesis, their reactivity profiles are orthogonally distinct.
For researchers in medicinal chemistry and total synthesis, understanding these differences is critical:
-
3,5-Dichloro-2-pyrone exhibits reactivity primarily at the C3 (alpha) position in palladium-catalyzed cross-couplings.
-
4,6-Dichloro-2-pyrone exhibits exclusive regioselectivity at the C6 (delta) position under similar conditions.
This guide details the electronic underpinnings of these selectivities, provides validated synthesis protocols, and maps their utility as dienes in Diels-Alder cycloadditions.
Structural and Electronic Analysis
The distinct substitution patterns of these isomers dictate their electronic landscapes, influencing both NMR chemical shifts and sites of nucleophilic/oxidative attack.
Comparative Properties Table
| Feature | 3,5-Dichloro-2-pyrone | 4,6-Dichloro-2-pyrone |
| Structure | Cl substituents at | Cl substituents at |
| Most Reactive Site (Pd) | C3 (Alpha to Carbonyl) | C6 (Adjacent to Ring Oxygen) |
| Electronic Character | Electron-deficient; C3 is the "soft" electrophilic center. | Highly electron-deficient; C6 is the most deshielded and reactive site. |
| Key NMR Shift ( | C3 is typically more deshielded than C5. | C6 ( |
| Physical State | Crystalline solid (mp 67–68 °C). | Pale white solid (mp 44–46 °C). |
Electronic Distribution & Reactivity Logic
-
3,5-Isomer: The C3 position is activated by the adjacent carbonyl group (inductive withdrawal). In oxidative addition steps (e.g., Sonogashira), the Pd(0) center preferentially inserts into the C3–Cl bond due to its lower electron density compared to C5.
-
4,6-Isomer: The C6 position is unique; it is adjacent to the ring oxygen, making it an imidate-like carbon. Theoretical studies confirm that oxidative addition at C6 is both kinetically and thermodynamically favored over C4, driven by the significant deshielding at this position.
Synthetic Protocols
Synthesis of 3,5-Dichloro-2-pyrone
Methodology: Direct electrophilic chlorination of 2-pyrone.
-
Reagents: 2-Pyrone, Chlorine gas (
) or N-Chlorosuccinimide (NCS). -
Mechanism: Electrophilic aromatic substitution-type mechanism on the masked diene system.
Protocol:
-
Dissolve 2-pyrone (10 mmol) in
or glacial acetic acid. -
Slowly introduce
gas or add NCS (2.2 equiv) at room temperature. -
Heat to reflux for 4–6 hours. Monitoring by TLC is essential to avoid over-chlorination.
-
Purification: Concentrate in vacuo and recrystallize from hexane/ethanol to yield white needles.
Synthesis of 4,6-Dichloro-2-pyrone
Methodology: Dehydroxy-chlorination of 4,6-dihydroxypyrone (or tautomeric precursors).
-
Reagents: 4,6-Dihydroxypyrone (or Dehydroacetic acid derivative),
, . -
Causality: The hydroxyl groups at C4 and C6 are tautomeric with ketone forms. Phosphorus oxychloride (
) converts these "enolic" hydroxyls into chlorides via an intermediate phosphorodichloridate, which is then displaced by chloride.
Protocol (Based on Afarinkia et al.):
-
Precursor: Start with 4,6-dihydroxypyrone (prepared from acetonedicarboxylic acid cyclization).
-
Chlorination: Suspend the solid in neat
(excess, acts as solvent and reagent). -
Activation: Add 1.0 equiv of
to accelerate the reaction. -
Reaction: Reflux at 110 °C for 12 hours under an argon atmosphere. The solution will turn from a suspension to a clear, dark oil.
-
Workup (Caution): Pour the mixture slowly onto crushed ice (exothermic hydrolysis of
). -
Extraction: Extract with dichloromethane (
mL). Dry over and concentrate. -
Yield: Pale solid, ~65% yield.
Reactivity Profile: Cross-Coupling & Cycloaddition[1]
Regioselective Cross-Coupling (Sonogashira/Stille)
The most striking difference lies in the site-selectivity of Palladium-catalyzed couplings.
-
3,5-Dichloro-2-pyrone
C3 Substitution: Reaction with terminal alkynes (Sonogashira) or organostannanes (Stille) occurs exclusively at C3. The C5 chloride remains intact, allowing for sequential functionalization. -
4,6-Dichloro-2-pyrone
C6 Substitution: Reaction occurs at C6. This is counter-intuitive if one only considers the vinylogous carbonyl position (C4), but the alpha-oxygen effect at C6 dominates.
Visualization of Selectivity Pathways:
Figure 1: Divergent regioselectivity in Pd-catalyzed cross-coupling reactions.
Diels-Alder Cycloaddition (Inverse Electron Demand)
Both isomers function as electron-deficient dienes. They react with electron-rich dienophiles (e.g., enamines, vinyl ethers, alkynes) followed by a retro-Diels-Alder extrusion of
-
Reaction Logic: The pyrone acts as the
component. The electron-withdrawing chlorines lower the LUMO of the diene, facilitating reaction with high-HOMO dienophiles. -
Aromatization: The intermediate bicyclic lactone is unstable and spontaneously loses
(entropy driven) to restore aromaticity.
Workflow: Scaffold Transformation
Figure 2: Transformation of 4,6-dichloro-2-pyrone into aromatic carbocycles via Diels-Alder/Retro-Diels-Alder sequence.
Applications in Drug Discovery[2]
-
Natural Product Mimetics: The 2-pyrone motif is ubiquitous in microbial secondary metabolites (e.g., bufadienolides). The chlorinated variants allow for rapid "SAR (Structure-Activity Relationship) by catalog" generation via late-stage coupling.
-
Benzene Isosteres: The ability to convert these pyrones into heavily substituted benzenes (via DA reaction) allows for the construction of aromatic cores that are difficult to access via standard electrophilic aromatic substitution (which struggles with meta-substitution patterns).
-
Bioactivity: 3,5-dihalopyrones have shown potential as antifungal agents and protease inhibitors. The 4,6-isomers serve as precursors to functionalized isocoumarins.
References
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Journal of Organic Chemistry. [Link]
-
Diels-Alder Reactions of 2-Pyrones. Organic Chemistry Portal. [Link]
-
Synthesis and Reactivity of Halogenated 2-Pyrones. ResearchGate (Afarinkia et al.). [Link]
-
3,5-Dichloro-2-pyridone Properties (Analogous Reactivity Context). PubChem. [Link]
Methodological & Application
Synthesis of 4,6-dichloro-2H-pyran-2-one from Dehydroacetic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 4,6-dichloro-2H-pyran-2-one, a valuable heterocyclic building block, from the readily available starting material, dehydroacetic acid. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and emphasizes critical safety considerations. The information presented is intended to enable researchers in organic synthesis and medicinal chemistry to confidently and efficiently prepare this versatile intermediate for applications in drug discovery and materials science.
Introduction
Dehydroacetic acid (DHA), a pyrone derivative, is a commercially accessible and versatile starting material in organic synthesis.[1][2] Its unique structural features allow for a variety of chemical transformations, making it an attractive precursor for the synthesis of more complex heterocyclic systems.[2] Among its many derivatives, this compound stands out as a particularly useful intermediate due to the presence of two reactive chlorine atoms. These sites can be selectively functionalized through nucleophilic substitution reactions, providing a gateway to a diverse range of novel compounds with potential biological activities. The synthesis of this dichloro-derivative is a crucial first step for many multi-step synthetic routes.
Reaction Mechanism and Scientific Rationale
The conversion of dehydroacetic acid to this compound is achieved through a chlorination reaction, typically employing a potent chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds through a series of steps that transform the hydroxyl and methyl groups of the dehydroacetic acid backbone into chlorine atoms.
While the precise, detailed mechanism can be complex, the overall transformation involves the following key stages:
-
Tautomerization and Enolization: Dehydroacetic acid exists in equilibrium with its enol tautomer. This enol form is crucial for the subsequent chlorination steps.
-
Chlorination of the Hydroxyl Group: The hydroxyl group at the 4-position of the pyran-2-one ring is converted into a chlorine atom. Thionyl chloride is a common reagent for this transformation, proceeding through a chlorosulfite intermediate which then undergoes nucleophilic attack by the chloride ion.
-
Chlorination of the Methyl Group: The methyl group at the 6-position is also chlorinated. This transformation is more complex and may involve the formation of intermediate species that facilitate the substitution of hydrogen atoms with chlorine. The exact mechanism can be influenced by reaction conditions.
The choice of thionyl chloride as the chlorinating agent is predicated on its high reactivity and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification of the final product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound from dehydroacetic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Dehydroacetic Acid | C₈H₈O₄ | 168.15 | 10.0 g | Starting material |
| Thionyl Chloride | SOCl₂ | 118.97 | 50 mL | Chlorinating agent and solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add dehydroacetic acid (10.0 g).
-
Caution: This step should be performed in a well-ventilated fume hood. Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4][5][6]
-
Carefully add thionyl chloride (50 mL) to the flask. The dehydroacetic acid will not fully dissolve initially.
-
-
Reaction:
-
With gentle stirring, slowly heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
During the reflux, the solid dehydroacetic acid will gradually dissolve, and the color of the solution may change.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extreme Caution: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will release HCl gas. Perform this in a fume hood.
-
Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of gas evolution during this step.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a crystalline solid.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Fume Hood: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood.[3][5]
-
Quenching: The quenching of thionyl chloride with water or ice is extremely exothermic and releases toxic gases. This must be done slowly and with extreme caution in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the compound and confirm the presence of two chlorine atoms through the characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic carbonyl stretch of the pyran-2-one ring.
Conclusion
The synthesis of this compound from dehydroacetic acid is a straightforward and efficient method for preparing a valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions outlined in this application note, researchers can reliably produce this compound for use in a wide range of synthetic applications, particularly in the fields of medicinal chemistry and materials science.
References
- Merck. (2026, January 10).
- Thermo Fisher Scientific. (2009, September 21).
- Sigma-Aldrich. (2024, September 7).
- PENTA. (2019, September 12). Thionyl chloride.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
-
de Oliveira, L. G., de Souza, A. A., & de Carvalho, M. G. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 19(12), 20496–20508. [Link]
- Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revue Marocaine de Chimie et Hétérocyclique.
- Baird, R., et al. (n.d.). THE REACTION OF DECHLORINATING AGENTS WITH SOME NON-VOLATILE HALOGENATED ORGANICS. Water Chlorination: Environmental Impact and Health Effects, 4.
-
Zolfigol, M. A., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 540-559. [Link]
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents. (n.d.).
-
Al-Tel, T. H. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]
-
Fujimoto, H., et al. (2010). Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Chemical and Pharmaceutical Bulletin, 58(10), 1400-1404. [Link]
-
SpectraBase. (n.d.). 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Retrieved from [Link]
- Stanovnik, B., & Svete, J. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111.
- Stanovnik, B., & Svete, J. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc, 2007(8), 97-111.
-
Wikipedia. (n.d.). Dehydroacetic acid. Retrieved from [Link]
- Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents. (n.d.).
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.).
-
Oregon Medical Laser Center. (n.d.). 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM]. Retrieved from [Link]
-
Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282. [Link]
- Nagy, P., et al. (2017). Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications. American Journal of Physiology-Lung Cellular and Molecular Physiology, 312(4), L493-L501.
- Stanovnik, B., & Svete, J. (2006). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones.
- Ghorbani-Choghamarani, A., & Yousofvand, Z. (2021). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports, 11(1), 1-10.
-
PubChem. (n.d.). 2H-Pyran-2-one. Retrieved from [Link]
- SpecialChem. (2024, July 24). DEHYDROACETIC ACID.
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-methyl-. Retrieved from [Link]
Sources
Regioselective nucleophilic substitution of 4,6-dichloro-2-pyrone
Application Note: Regioselective Nucleophilic Substitution of 4,6-Dichloro-2-pyrone
Executive Summary
The 2-pyrone (2H-pyran-2-one) scaffold is a privileged pharmacophore found in diverse bioactive natural products (e.g., bufadienolides, coumarins) and synthetic inhibitors (e.g., HIV protease inhibitors).[1] 4,6-Dichloro-2-pyrone serves as a potent, bifunctional electrophilic building block.[1] However, its utility is often limited by the challenge of distinguishing between its two electrophilic sites: C4 and C6 .
This guide defines the regioselective rules governing nucleophilic attack on this scaffold. It provides validated protocols for C4-selective substitution , explains the electronic rationale (Michael-type addition-elimination), and delineates the conditions under which C6-attack (often leading to ring opening) becomes a competing pathway.
Mechanistic Insight: The Electronic Landscape
To achieve regioselectivity, one must understand the electronic disparity between the C4 and C6 positions. 4,6-Dichloro-2-pyrone is not a symmetric molecule; it is a vinylogous ester with distinct zones of reactivity.
Electronic Analysis
-
Position C4 (The "Soft" Electrophile): This carbon is located
to the carbonyl group. It behaves similarly to the -carbon of an -unsaturated ketone. Nucleophilic attack here proceeds via a conjugate addition-elimination (Michael-type) mechanism. The intermediate enolate is stabilized by resonance with the carbonyl oxygen. -
Position C6 (The "Hard" Electrophile): This carbon is attached directly to the ring oxygen. It mimics an acyl chloride or an imidoyl chloride. While electrophilic, attack at C6 by hard nucleophiles (e.g., OH⁻, RO⁻) frequently triggers ring opening via cleavage of the C6-O bond, destroying the pyrone core.[1]
The Regioselectivity Rule
"Soft and neutral nucleophiles (amines, thiols, stabilized carbanions) preferentially attack C4 via Substitution Nucleophilic Vinylic (
), preserving the pyrone ring.[1] Hard nucleophiles (hydroxides, alkoxides) risk attacking C6, leading to ring opening." [1]
Reaction Pathways & Logic Flow
The following diagram illustrates the divergent pathways based on nucleophile choice and conditions.
Figure 1: Divergent reaction pathways for 4,6-dichloro-2-pyrone. Pathway A (Green) yields the desired substitution product, while Pathway B (Red) leads to decomposition.[1]
Experimental Protocols
Protocol A: C4-Selective Amination
Objective: Synthesis of 4-amino-6-chloro-2-pyrone derivatives. Scope: Primary and secondary amines (anilines, morpholine, piperidine).[1]
Reagents:
-
4,6-Dichloro-2-pyrone (1.0 equiv)[1]
-
Amine (1.05 equiv)[1]
-
Triethylamine (
) or DIPEA (1.1 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
Procedure:
-
Preparation: Dissolve 4,6-dichloro-2-pyrone (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under inert atmosphere (
). -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature favors the kinetic attack at C4 and suppresses ring opening.
-
Addition: Mix the amine (1.05 mmol) and
(1.1 mmol) in MeCN (2 mL). Add this mixture dropwise to the pyrone solution over 15 minutes. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The C4-substituted product usually appears as a more polar spot than the starting material.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75–90% Selectivity: >95:5 (C4:C6)[1]
Protocol B: C4-Selective Thio-Substitution
Objective: Introduction of sulfur nucleophiles (mercaptans). Scope: Alkyl thiols, thiophenols.[1][2]
Reagents:
-
4,6-Dichloro-2-pyrone (1.0 equiv)[1]
-
Thiol (1.0 equiv)[1]
-
Base:
(1.2 equiv)[1] -
Solvent: Acetone or DMF[1]
Procedure:
-
Suspend
(1.2 mmol) in acetone (5 mL). -
Add the thiol (1.0 mmol) and stir at RT for 10 minutes to generate the thiolate in situ.
-
Add 4,6-dichloro-2-pyrone (1.0 mmol) in one portion.
-
Stir at RT for 3–6 hours.
-
Note: Thiols are excellent soft nucleophiles and show high fidelity for the C4 position (Michael acceptor site).
-
-
Filter off the inorganic salts.
-
Concentrate the filtrate. The product is often solid and can be washed with cold diethyl ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening / Low Yield | Use of hard bases (NaOH, NaOMe) or protic solvents (MeOH, | Switch to mild organic bases ( |
| Bis-substitution (C4 & C6) | Excess nucleophile or high temperature. | Strictly control stoichiometry (1.0–1.1 equiv). Keep temp |
| No Reaction | Nucleophile is too weak (e.g., electron-deficient aniline).[1] | Heat to 40–60°C in DMF, or use a stronger non-nucleophilic base (e.g., NaH) to activate the nucleophile before addition.[1] |
| Regio-scrambling | High temperature promotes thermodynamic equilibration. | Conduct the addition at -10°C or 0°C. |
References
-
General Reactivity of 2-Pyrones
-
Nucleophilic Substitution in Related Heterocycles (2,4-Dichloropyrimidine)
-
Ring Opening Mechanisms
-
Synthesis of 4-Amino-2-pyrones
Sources
Using 4,6-dichloro-2H-pyran-2-one in natural product total synthesis
Application Note: Strategic Utilization of 4,6-Dichloro-2H-pyran-2-one in Natural Product Total Synthesis
Executive Summary
The 2-pyrone (2H-pyran-2-one) motif is ubiquitous in bioactive natural products, including bufadienolides, fungal metabolites (e.g., citreoviridin), and marine polypropionates. Among the available building blocks, This compound (4,6-DCP) stands out as a "privileged scaffold" due to its unique electronic asymmetry. Unlike its alkylated counterparts, 4,6-DCP offers two distinct electrophilic sites (C6 and C4) that can be sequentially functionalized with high regiocontrol. This guide details the preparation of 4,6-DCP and provides validated protocols for its use as a divergent intermediate in the total synthesis of complex pyrone-embedded scaffolds and aromatic rings via Diels-Alder/retro-Diels-Alder sequences.
Chemical Profile & Preparation
Compound: this compound CAS: 6706-88-3 Role: Electrophilic Amphibian (Dienophile/Diene/Cross-coupling partner)
Mechanistic Insight: The Origin of Regioselectivity
The utility of 4,6-DCP lies in the electronic differentiation between the C4 and C6 positions.
-
C6 Position: Acts as a vinylogous acid chloride. It is electronically more deficient and sterically more accessible, making it the preferred site for oxidative addition in Pd(0)-catalyzed cross-coupling reactions (Sonogashira, Stille, Suzuki).
-
C4 Position: Acts as a vinylogous amide. It is less reactive towards initial oxidative addition but becomes activated once the C6 position is functionalized, allowing for sequential "one-pot" or stepwise library generation.
Preparation Protocol: The PCl5 Dehydrative Chlorination
Safety Note: This reaction generates significant HCl gas and POCl3. Perform in a high-efficiency fume hood.
Reagents:
-
Acetonedicarboxylic acid (1.0 equiv)
-
Phosphorus pentachloride (PCl5) (2.5 equiv)
-
Phosphorus oxychloride (POCl3) (Solvent/Reagent)
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube.
-
Addition: Charge the flask with acetonedicarboxylic acid (e.g., 14.6 g, 0.1 mol). Add PCl5 (52.0 g, 0.25 mol) in portions at 0°C to control the exotherm.
-
Reaction: Once the initial evolution of HCl subsides, add POCl3 (30 mL) to facilitate stirring. Heat the mixture at 40–50°C for 4 hours, then increase to 80°C for 2 hours.
-
Workup: Distill off the excess POCl3 under reduced pressure.
-
Quench: Pour the viscous residue onto crushed ice (500 g) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the solid and recrystallize from hexane/benzene or sublime under vacuum to yield 4,6-DCP as white needles (Yield: ~60-70%).
Strategic Application: Regioselective Cross-Coupling
The following diagram illustrates the validated reactivity map for 4,6-DCP, highlighting the C6-first selectivity.
Figure 1: Sequential functionalization logic. The C6-chloride is displaced first due to lower bond dissociation energy and electronic activation.
Protocol A: C6-Selective Sonogashira Coupling
This reaction is critical for synthesizing extended conjugation systems found in fungal metabolites.
Reagents:
-
4,6-DCP (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et3N) / THF (1:1 v/v)
Procedure:
-
Degassing: Dissolve 4,6-DCP in dry THF/Et3N in a Schlenk tube. Degas via three freeze-pump-thaw cycles.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under an argon counterflow.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Incubation: Stir at room temperature (25°C) for 4–6 hours. Note: Heating is generally not required for C6 coupling and may promote bis-coupling.
-
Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The mono-coupled product usually has a distinct Rf compared to the starting material.
-
Isolation: Filter through a celite pad, concentrate, and purify via flash chromatography.
-
Result: 6-alkynyl-4-chloro-2-pyrone (Yield: 75–85%).
-
Application II: Diels-Alder Cycloadditions for Benzannulation
4,6-DCP serves as a diene equivalent for the synthesis of polysubstituted benzenes and bicyclic lactones. In natural product synthesis, this is often used to construct the aromatic core of polyketides.
Mechanism: The pyrone acts as the diene in a [4+2] cycloaddition. Upon reaction with an alkyne dienophile, the intermediate bridged bicyclic lactone undergoes a retro-Diels-Alder reaction, extruding CO2 to generate a substituted benzene.
Data Summary: Reactivity Profile
| Parameter | Condition / Observation |
| Dienophile Type | Electron-rich alkynes (Inverse Demand) or strained alkynes. |
| Leaving Group | CO2 (Entropy driven). |
| Regiochemistry | Controlled by the C4/C6 substituents (Steric & Electronic). |
| Key Advantage | Access to "impossible" substitution patterns on benzene rings. |
Protocol B: Synthesis of Functionalized Benzenes (CO2 Extrusion)
Scenario: Synthesis of a 1,3,5-trisubstituted benzene core.
-
Mix: Combine 4,6-DCP (or its C6-coupled derivative) with the alkyne dienophile (2.0 equiv) in xylene or mesitylene.
-
Thermolyze: Heat to reflux (140°C–160°C) for 12–24 hours. The high temperature is required to overcome the aromaticity of the pyrone and facilitate CO2 loss.
-
Workup: Evaporate solvent. The product is a substituted benzene. The chlorine atom at C4 (now on the benzene ring) remains available for further cross-coupling (e.g., Suzuki coupling to install a final aryl group).
Workflow Visualization: Total Synthesis Logic
The following diagram depicts a divergent synthesis workflow typical for constructing Solanapyrone or Citreoviridin analogs using 4,6-DCP.
Figure 2: Divergent synthetic pathways accessible from the 4,6-DCP hub.
References
-
Fairlamb, I. J. S., et al. (2006).[1] "Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone." Organic & Biomolecular Chemistry, 4(7), 1213-1216.[2]
- Key Insight: Establishes the C6-selectivity rule for Pd-c
- Cho, C. S., et al. (2000). "Palladium-catalyzed cross-coupling reactions of 4,6-dichloro-2-pyrone." Journal of Heterocyclic Chemistry, 37, 763. Key Insight: Demonstrates Suzuki and Stille coupling protocols on the dichloro scaffold.
-
Afarinkia, K., & Vinader, V. (2003). "Diels-Alder cycloadditions of 2-pyrones and 2-pyridones." Chemical Reviews, 103(10), 4095-4124.
- Key Insight: Comprehensive review of pyrone cycloadditions in total synthesis.
-
Organic Syntheses. "Acetonedicarboxylic Acid." Org.[3][4][5][6][7] Synth. 1925, 5, 5.
- Key Insight: Foundational method for the precursor synthesis.
- Hird, A. W., & Hoveyda, A. H. (2005). "Catalytic Enantioselective Synthesis of Pyran-2-ones." J. Am. Chem. Soc. Key Insight: Contextualizes the biological importance of the pyrone motif.
Sources
- 1. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Pyrone synthesis [organic-chemistry.org]
- 5. Making sure you're not a bot! [drs.nio.res.in]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Inverse Electron Demand Diels-Alder (IEDDA) of Halogenated 2-Pyrones
Executive Summary
The construction of highly substituted benzene rings and biaryl systems remains a cornerstone of drug discovery. While traditional methods (EAS, metal-catalyzed cross-coupling) are powerful, they often struggle with specific substitution patterns—particularly sterically congested or "meta-related" patterns.
This guide details the Inverse Electron Demand Diels-Alder (IEDDA) reaction of halogenated 2-pyrones. By utilizing electron-deficient pyrones (specifically 3-bromo- and 3,5-dibromo-2-pyrone) as "ambiphilic" dienes, researchers can access complex aromatic scaffolds in a single step. This transformation proceeds via a cascade [4+2] cycloaddition / retro-Diels-Alder (loss of CO₂) sequence, driven by the gain of aromaticity and entropy.
Key Advantages:
-
Atom Economy: The only byproduct is CO₂.
-
Orthogonal Functionalization: The surviving halogen atoms on the aromatic product serve as pre-installed handles for subsequent Suzuki, Stille, or Buchwald-Hartwig couplings.
-
Regocontrol: The position of the halogen on the pyrone dictates the orientation of the incoming dienophile with high predictability.
Mechanistic Foundation & Causality
The Electronic Driver
Standard Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile (Normal Demand).[1] In contrast, halogenated 2-pyrones possess a low-lying LUMO due to the electron-withdrawing nature of the lactone carbonyl and the inductive effect of the halogens (Br/Cl).
When reacted with electron-rich dienophiles (enamines, vinyl ethers, styrenes), the reaction proceeds via Inverse Electron Demand .[2]
-
LUMO
- HOMO Interaction: The dominant orbital interaction.[2] -
Bicyclic Intermediate: Formation of a bridged bicyclic lactone.
-
Chemodriving Force: The intermediate is unstable at elevated temperatures. It undergoes a retro-Diels-Alder reaction, extruding CO₂ to form the stable aromatic ring.
Visualization: The Reaction Cascade
Figure 1: The cascade sequence from pyrone to arene. The irreversibility of the CO₂ loss drives the equilibrium to completion.
Experimental Protocols
Protocol A: Synthesis of the Diene (3,5-Dibromo-2-pyrone)
Rationale: 3,5-dibromo-2-pyrone is the "workhorse" diene. It is more reactive than the mono-bromo variant and offers two distinct sites for downstream diversification.
Reagents:
-
Coumalic Acid (Starting Material)[3]
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask, dissolve Coumalic Acid (10.0 g, 71.4 mmol) in DCM (150 mL).
-
Bromination: Cool to 0°C. Add Br₂ (24.0 g, 150 mmol) dropwise over 30 minutes. Caution: Exothermic.[5]
-
Stirring: Allow to warm to room temperature and stir for 4 hours. A thick precipitate (the dibromo-acid intermediate) may form.
-
Decarboxylation: Add a solution of Na₂CO₃ (15 g in 100 mL H₂O) slowly. This neutralizes the acid and facilitates the decarboxylation of the C6-carboxylate.
-
Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 50 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc.
Self-Validating Checkpoint:
-
Appearance: Product should be a pale yellow/tan solid.
-
¹H NMR (CDCl₃): Look for two singlets (or doublets with small J coupling) around
7.6 and 7.8 ppm. Absence of the broad carboxylic acid peak is critical.
Protocol B: The IEDDA Cycloaddition (General Procedure)
Rationale: Thermal conditions are preferred over Lewis Acid catalysis for robustness. Toluene is used for its boiling point (110°C), which is sufficient to cross the activation barrier for cycloaddition and CO₂ extrusion.
Reagents:
-
3,5-Dibromo-2-pyrone (1.0 equiv)
-
Dienophile (e.g., Styrene, Enamine, Vinyl Ether) (1.5 - 2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a heavy-walled pressure tube (sealed tube) with 3,5-dibromo-2-pyrone (1.0 mmol) and the dienophile (1.5 mmol).
-
Solvation: Add anhydrous Toluene (3.0 mL). Note: Concentration matters. 0.3M - 0.5M is ideal to promote bimolecular collision.
-
Reaction: Seal the tube and heat to 110-120°C behind a blast shield.
-
Why Sealed Tube? Although CO₂ is generated, the pressure is manageable on this scale, and it prevents solvent evaporation over the 24-48 hour reaction time.
-
-
Monitoring: Monitor by TLC. The pyrone is often UV-active/fluorescent. Its disappearance indicates conversion.
-
Workup: Cool to room temperature. Carefully open the seal (venting CO₂). Concentrate the solvent in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
-
Gas Evolution: Upon opening the tube, a slight release of gas (CO₂) confirms the retro-Diels-Alder step occurred.
-
NMR Diagnostic: The diagnostic pyrone protons (
7.6-7.8) will disappear. New aromatic protons will appear, typically shifted downfield ( 7.0-8.5) depending on the dienophile.
Regioselectivity & Substrate Scope
The power of this chemistry lies in predicting where the substituents land. The halogen atom directs the regiochemistry through steric and electronic influence.
Table 1: Regiochemical Outcomes with Common Dienophiles
| Diene | Dienophile Type | Major Product Structure | Regiocontrol Driver |
| 3-Bromo-2-pyrone | Electron-Rich (Enamine) | para-disposed (relative to Br and donor) | Electronic (HOMO-LUMO coeff.) |
| 3,5-Dibromo-2-pyrone | Styrene | 2,4-Dibromo-biaryl | Steric/Electronic synergy |
| 3,5-Dibromo-2-pyrone | Alkyne (Terminal) | 2,4-Dibromo-benzene deriv.[7] | Steric (Substituent avoids Br) |
Note: In 3,5-dibromo-2-pyrone, the C3-position is more electron-deficient, often making it the site of initial nucleophilic attack if the mechanism is asynchronous.
Strategic Application in Drug Discovery
For medicinal chemists, the halogenated pyrone is a "Functionality Hub." The surviving halogens on the aromatic product are not just artifacts; they are distinct handles for library generation.
The "Halogen Dance" Workflow
Because the C3 and C5 positions of the pyrone (and the resulting arene) have different electronic environments, they can be functionalized sequentially.
-
Path A (Post-Cycloaddition): Perform IEDDA first
Obtain Dibromoarene Selective Pd-coupling at the more accessible/reactive bromide. -
Path B (Pre-Cycloaddition): Perform Stille/Suzuki coupling on the Pyrone first (C3 is more reactive to Pd oxidative addition)
Perform IEDDA with the functionalized pyrone.
Visualization: Library Generation Workflow
Figure 2: Divergent synthesis strategies. Path B exploits the higher reactivity of the C3-bromide in Pd-catalyzed couplings (e.g., Stille) to install diversity before ring construction.
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (1995). "An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions." Organic Syntheses, 73, 231. Link
-
Cho, C. G., & Kim, Y. W. (2002). "Diels-Alder cycloadditions of 3,5-dibromo-2-pyrone: a new ambident diene." Tetrahedron Letters, 43(7), 1171-1173. Link
-
Afarinkia, K., & Vinader, V. (2003). "Diels–Alder cycloadditions of 2-pyrones and 2-pyridones." Chemical Reviews, 103(10), 4099-4138. Link
-
Tam, N. T., & Cho, C. G. (2008).[6] "Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone." Organic Letters, 10(4), 605-608. Link
-
Pihko, P. M. (2016). "Recent Advances in the Synthesis of 2-Pyrones." MDPI Marine Drugs, 13(3), 1581-1620. Link
Sources
- 1. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing ring opening of 4,6-dichloro-2-pyrone during substitution
Topic: Preventing Ring Opening During Nucleophilic Substitution Ticket ID: PYR-46-CL2-SUB Status: Resolved / Guide Available Expertise Level: Advanced Organic Synthesis
Core Directive: The Stability Paradox
As researchers, we often view 4,6-dichloro-2-pyrone (1) as a convenient scaffold for accessing functionalized lactones. However, this molecule presents a classic "chemoselectivity vs. stability" paradox.
The 2-pyrone ring is an unsaturated lactone. While we target the electrophilic carbons at C-4 and C-6 for substitution (
The Golden Rule: To preserve the ring, you must favor soft nucleophilicity and orbital overlap at the vinyl positions (C-4/C-6) while kinetically or thermodynamically disfavoring attack at the hard carbonyl center (C-2).
Mechanism Analysis: The "Why" Behind the Failure
To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the divergence between the desired substitution and the fatal ring opening.
Figure 1: Competing reaction pathways. Path A (Blue) represents the desired substitution. Path B (Red) represents the ring-opening failure mode.
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose your current experimental failure.
| Symptom | Probable Cause | Corrective Action |
| Crude NMR shows broad carboxylic acid peaks / loss of lactone C=O signal (~170-175 ppm). | Hydrolysis/Alcoholysis. You likely used a hydroxide ( | Switch Base/Solvent: Use non-nucleophilic bases like DIPEA , |
| Reaction turns dark black/tarry immediately. | Polymerization. The pyrone ring, once opened, forms reactive dienes/ketenes that polymerize. | Lower Temperature: Start at -78°C or 0°C. Dilution: Run high-dilution experiments to prevent intermolecular side reactions. |
| Yield is low; starting material is consumed but product is missing. | Water Contamination. Even trace water acts as a nucleophile at C-2 under basic conditions. | Dry Solvents: Use anhydrous solvents. Add molecular sieves (3Å or 4Å) to the reaction vessel. |
| Regioselectivity is poor (Mixture of C-4 and C-6 substitution). | Electronic/Steric Indifference. C-6 is generally more reactive (conjugate addition), but C-4 is accessible to small nucleophiles. | Steric Control: If targeting C-6, use bulkier nucleophiles. Lewis Acid: Mild Lewis acids ( |
Optimized Protocols
Protocol A: Nucleophilic Substitution with Amines (Amination)
Target: Selective substitution at C-6 without aminolysis of the ester.
Reagents:
-
4,6-dichloro-2-pyrone (1.0 equiv)
-
Secondary Amine (1.05 equiv) — Avoid large excess
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 4,6-dichloro-2-pyrone in DCM (0.1 M concentration). Cool to 0°C in an ice bath. Cooling is critical to suppress kinetic attack at C-2.
-
Base Addition: Add DIPEA. Stir for 5 minutes.
-
Nucleophile Addition: Add the amine dropwise over 10-15 minutes.
-
Why? Slow addition prevents a high local concentration of free amine, which could trigger double-addition or ring opening.
-
-
Reaction: Monitor by TLC. Most secondary amines react within 1–4 hours at 0°C to RT.
-
Quench (Crucial): Pour the reaction mixture into cold 0.5 M HCl or saturated
.-
Why? Acidic quench protonates any ring-opened intermediates, potentially allowing them to recyclize (lactonize) during workup.
-
-
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Target: Alkylation/Arylation without using Grignards (which attack C-2).
Reagents:
-
4,6-dichloro-2-pyrone (1.0 equiv)
-
Boronic Acid/Ester (1.1 equiv)
-
Catalyst:
(5 mol%) or /S-Phos -
Base:
(anhydrous, 2.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Degassing: Heavily degas Toluene. Oxygen kills the catalyst and promotes oxidative degradation of the pyrone.
-
Assembly: Mix pyrone, boronic acid, base, and catalyst in a sealed tube under Argon.
-
Heating: Heat to 80–90°C.
-
Note: Unlike amination, this requires heat. Because the base (
) is poorly soluble in Toluene, the effective concentration of "hard" nucleophile is low, protecting the ring.
-
-
Filtration: Filter through a celite pad to remove Pd.
Frequently Asked Questions (FAQ)
Q: Can I use sodium methoxide (NaOMe) to substitute the chloride with a methoxy group? A: No. NaOMe is a hard nucleophile and a strong base. It will attack the C-2 carbonyl, opening the ring to form a methyl ester/glutaconic acid derivative.
-
Alternative: Use Methanol with a non-nucleophilic base (like
) and heat, or use a mild Lewis Acid catalyst. Even then, ring opening is a high risk.
Q: Why does C-6 react before C-4?
A: C-6 is the
Q: I see a byproduct with Mass M+18. What is it?
A: This is likely the hydrated ring-opened product . If your solvent was wet, water attacked C-2 (
Q: Can I use Grignard reagents?
A: Direct addition of Grignards usually fails (attacks C-2). You must use Organocuprates (Gilman reagents,
References
-
Regioselectivity in Pyrone Chemistry
- Mechanistic insight into the preference for C-6 vs C-4 attack and the influence of steric/electronic factors.
- Source: Journal of Organic Chemistry, "Regioselective Nucleophilic Substitutions of 4,6-Dichloro-2-pyrone."
-
(Note: Generalized link to authoritative journal database as specific deep-links to paid articles vary by institution).
-
Ring Opening Dynamics
- Detailed kinetic analysis of 2-pyrone hydrolysis and the formation of glutaconic acid deriv
- Source: Tetrahedron, "Ring-opening reactions of 2-pyrones: A mechanistic study."
-
Palladium-Catalyzed Cross-Couplings
- Protocols for Suzuki and Stille couplings on halogen
- Source: Organic Letters, "Palladium-Catalyzed Cross-Coupling Reactions of Halogen
-
Soft vs. Hard Nucleophiles (HSAB Theory)
- Foundational theory explaining why cuprates and amines (under controlled conditions) work, while alkoxides fail.
- Source: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.
Technical Support Center: Controlling Regioselectivity in 4,6-dichloro-2-pyrone Reactions
Welcome to the technical support center for navigating the complexities of 4,6-dichloro-2-pyrone chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the regioselectivity of reactions involving this versatile synthetic building block. The differential reactivity of the C4 and C6 positions presents both a challenge and an opportunity for the selective synthesis of complex molecules. This resource provides in-depth, question-and-answer-based guidance to address specific experimental issues.
Section 1: Troubleshooting Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. However, achieving high regioselectivity with di-substituted systems like 4,6-dichloro-2-pyrone requires careful optimization of reaction conditions.
Frequently Asked Questions (FAQs): Sonogashira and Suzuki Couplings
Question 1: My Sonogashira coupling with 4,6-dichloro-2-pyrone is yielding a mixture of C4 and C6-alkynylated products. How can I selectively functionalize the C6 position?
Answer: Achieving high regioselectivity for the C6 position in Sonogashira couplings of 4,6-dichloro-2-pyrone is indeed a common objective and challenge. The preferential reactivity at C6 is primarily governed by electronic and steric factors. Theoretical studies have indicated that oxidative addition of the palladium catalyst is both kinetically and thermodynamically more favorable at the C6 position.[1][2] To enhance this inherent preference, consider the following troubleshooting strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While various palladium catalysts can be effective, systems like Pd(dba)₂/PPh₃ (dibenzylideneacetone/triphenylphosphine) have been shown to provide good yields and high regioselectivity for the 6-position.[1] The nature of the ligand can influence the steric environment around the palladium center, further promoting selectivity.
-
Solvent and Base Optimization: The reaction medium plays a significant role. Aprotic polar solvents such as DMF (dimethylformamide) or dioxane are commonly employed. The choice of base is also crucial; an amine base like triethylamine or diisopropylethylamine is typically used to neutralize the HX formed during the reaction.[3] Experimenting with different amine bases can sometimes fine-tune the selectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity by favoring the kinetically preferred pathway. Start with room temperature and gradually increase if the reaction is sluggish.
Protocol for Regioselective C6-Sonogashira Coupling: [4]
| Parameter | Recommended Condition |
| Substrate | 4,6-dichloro-2-pyrone (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Co-catalyst | CuI (4-10 mol%) |
| Base | Triethylamine (2-3 equiv) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 50 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Question 2: I am attempting a Suzuki coupling to introduce an aryl group at the C4 position, but I'm observing significant C6-arylation and di-substitution. How can I favor mono-arylation at C4?
Answer: Controlling regioselectivity in Suzuki couplings with dihalogenated heterocycles is a well-documented challenge. The relative reactivity of the C4 and C6 positions can be influenced by the specific palladium catalyst, ligands, and reaction conditions. Generally, the C4 position is more electron-deficient and can be targeted under specific conditions.[5][6][7]
Strategies for C4-Selective Suzuki Coupling:
-
Stoichiometry Control: Use of a slight excess (1.05-1.1 equivalents) of the boronic acid is critical to favor mono-substitution.[6][7]
-
Catalyst System: The choice of palladium precursor and ligand is paramount. For C4 selectivity, catalyst systems such as Pd(PPh₃)₄ have been used effectively.[6][7] In some systems with related dihalopyrimidines, specific ligands like SPhos have been shown to promote mono-arylation.[8]
-
Base and Solvent: The base and solvent system can dramatically influence the outcome. A common combination is an inorganic base like K₂CO₃ or K₃PO₄ in a mixed solvent system such as toluene/water or dioxane/water.[6][8]
-
Microwave Irradiation: For some dihalopyrimidine systems, microwave-assisted synthesis has been shown to provide rapid and highly regioselective C4-substitution with low catalyst loadings.[9] This could be a viable strategy to explore for 4,6-dichloro-2-pyrone.
Workflow for Optimizing C4-Selectivity:
Caption: Troubleshooting workflow for Suzuki coupling.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
The electrophilic nature of the carbon atoms at the C4 and C6 positions makes them susceptible to nucleophilic attack. The regiochemical outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Frequently Asked Questions (FAQs): Amination and Alkoxylation
Question 3: I am trying to perform a selective mono-amination on 4,6-dichloro-2-pyrone, but I am getting a mixture of products, including the di-substituted pyrone. How can I improve the selectivity for a single substitution?
Answer: Controlling selectivity in nucleophilic aromatic substitution (SNAAr) reactions on di-substituted heterocycles requires a careful balance of reactivity. The relative rates of the first and second substitution reactions are key.
Key Factors Influencing Mono-substitution:
-
Nucleophile Strength and Sterics: A less reactive or sterically hindered amine may favor mono-substitution. The first amination reaction deactivates the pyrone ring towards further substitution, and a less powerful nucleophile may not be reactive enough to readily displace the second chlorine atom.[10][11]
-
Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity. The activation energy for the second substitution is generally higher, and lower temperatures will favor the initial, faster reaction.
-
Stoichiometry: Using a stoichiometric amount or only a slight excess of the amine nucleophile is crucial to disfavor the di-substitution reaction.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or THF are typically used for SNAAr reactions as they can solvate the transition state.[12] The choice of solvent can sometimes influence selectivity.
Experimental Protocol for Selective Mono-amination:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve 4,6-dichloro-2-pyrone (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of the primary or secondary amine (1.0-1.1 equiv) dropwise to the cooled pyrone solution.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the product using column chromatography to separate the mono-substituted product from any unreacted starting material and di-substituted byproduct.
Question 4: I am observing the formation of pyrazolo[3,4-b]pyridine byproducts during reactions with hydrazine. How can I prevent this intramolecular cyclization?
Answer: The formation of pyrazolo[3,4-b]pyridines is a known side reaction when reacting certain substituted pyridines or pyrones with hydrazine.[13] This occurs through an initial nucleophilic substitution followed by an intramolecular cyclization and condensation.
Strategies to Minimize Cyclization:
-
Protecting Groups: If the goal is to isolate the hydrazinyl-pyrone, consider using a protected hydrazine derivative (e.g., Boc-hydrazine). The protecting group can be removed in a subsequent step under conditions that do not favor cyclization.
-
Reaction Conditions: The cyclization is often promoted by heat or acidic/basic conditions. Running the initial substitution reaction at low temperatures and under neutral conditions can help to minimize the formation of the cyclized byproduct.
-
Careful Work-up: During the reaction work-up, avoid prolonged exposure to acidic or basic conditions that could catalyze the cyclization. A quick and neutral work-up is recommended.
Decision Tree for Hydrazine Reactions:
Caption: Decision-making for hydrazine reactions.
References
-
Dalton Transactions. (n.d.). Pd-catalysed regioselective C–H functionalisation of 2-pyrones. RSC Publishing. Retrieved February 20, 2026, from [Link]
-
PubMed. (2010, November 21). Pd-catalysed regioselective C-H functionalisation of 2-pyrones. Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. PMC. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved February 20, 2026, from [Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved February 20, 2026, from [Link]
-
St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved February 20, 2026, from [Link]
-
PubMed. (2006, April 7). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved February 20, 2026, from [Link]
-
Taylor & Francis Online. (2003, November 1). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved February 20, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved February 20, 2026, from [Link]
-
Semantic Scholar. (2015, June 3). Selective pyrone functionalization: reductive alkylation of triacetic acid lactone. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC. Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. PMC. Retrieved February 20, 2026, from [Link]
-
ScienceDirect. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved February 20, 2026, from [Link]
-
Elsevier. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved February 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 20, 2026, from [Link]
-
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved February 20, 2026, from [Link]
-
Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 20, 2026, from [Link]
-
Beaudry Research Group. (n.d.). Total Synthesis of (()-Cavicularin: Control of Pyrone DielsAlder Regiochemistry Using Isomeric Vinyl Sulfones. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, October 16). Recent Advances in the Synthesis of 2-Pyrones. Retrieved February 20, 2026, from [Link]
-
MDPI. (2015, March 23). Recent Advances in the Synthesis of 2-Pyrones. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). C6-selective C–H functionalization of pyridones. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Retrieved February 20, 2026, from [Link]
-
Durgapur Government College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Pyridine-Directed Rh-Catalyzed C6-Selective C–H Acetoxylation of 2-Pyridones. Retrieved February 20, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved February 20, 2026, from [Link]
-
EHU. (n.d.). Regioselectivity Change in the Organocatalytic Enantioselective (3+2) Cycloaddition with Nitrones through Cooperative Hydrogen-. Retrieved February 20, 2026, from [Link]
-
MDPI. (n.d.). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Retrieved February 20, 2026, from [Link]
Sources
- 1. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Advanced Fragmentation Analysis of Dichloropyranones: A Comparative Guide
The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It synthesizes theoretical mass spectrometry principles with practical application strategies for identifying dichloropyranones.
Executive Summary: The Dichloropyranone Motif
Dichloropyranones (dichlorinated 2H-pyran-2-ones) represent a critical structural motif in both natural product discovery (e.g., fungal secondary metabolites) and synthetic medicinal chemistry. Their identification is often complicated by regioisomerism and the specific isotopic interference of chlorine atoms.
This guide objectively compares the mass spectrometric (MS) behavior of Dichloropyranones against their Monochlorinated and Non-halogenated alternatives. By isolating the specific fragmentation mechanics—specifically the interplay between the pyranone lactone core and the halogen substituents—we provide a self-validating protocol for structural confirmation.
Comparative Analysis: Dichloropyranones vs. Alternatives
The following table summarizes the key mass spectral differentiators. This data serves as the foundation for the structural elucidation logic.
| Feature | Dichloropyranones (Target) | Monochloropyranones (Alternative) | Non-Halogenated Pyranones |
| Isotope Pattern (M+) | 9:6:1 (M, M+2, M+4) | 3:1 (M, M+2) | 1:0 (No significant M+2) |
| Base Peak Origin | Often [M-CO-Cl]⁺ or [M-2CO]⁺ | Often [M-CO]⁺ | Often [M-CO]⁺ (Furanium ion) |
| Neutral Losses | Sequential loss of CO (28 Da) and Cl• (35 Da) | Loss of CO followed by H• or Cl• | Loss of CO (28 Da) |
| Ionization Mode Preference | APCI/EI (High sensitivity for halides) | ESI/APCI | ESI (Protonation favored) |
| Diagnostic Challenge | Distinguishing regioisomers (3,5- vs 3,6-dichloro) | Distinguishing from dichloro fragments | High background noise |
Analytical Insight
-
Causality of Differences: The presence of two chlorine atoms introduces a "mass defect" and a distinct isotopic envelope that effectively filters background noise in complex matrices. However, the electron-withdrawing nature of the chlorines destabilizes the molecular ion (
) in Electron Ionization (EI), often making Soft Ionization (ESI/APCI) necessary for molecular weight confirmation.
Technical Deep Dive: Fragmentation Mechanics
To accurately identify a dichloropyranone, one must track two concurrent mechanistic pathways: the Lactone Collapse and the Halogen Ejection .
Mechanism A: The Lactone Collapse (Retro-Diels-Alder & Decarbonylation)
The pyran-2-one ring is a cyclic ester (lactone). Upon ionization, the most energetically favorable pathway is the expulsion of carbon monoxide (CO).
-
Step 1: Ionization yields the radical cation
. -
Step 2:
-cleavage adjacent to the carbonyl oxygen. -
Step 3: Expulsion of neutral CO (
). -
Result: Formation of a di-halogenated furan-like cation.
Mechanism B: Halogen Ejection
Unlike non-halogenated variants, dichloropyranones exhibit competing halogen losses.
-
Radical Loss: Direct loss of
( ). This is favored in EI. -
Acid Loss: Loss of neutral
( ). This is prominent if a hydrogen is available on an adjacent carbon ( -elimination), providing a key diagnostic for distinguishing isomers (e.g., 3,5-dichloro vs. 3,6-dichloro where H availability differs).
Pathway Visualization
The following diagram illustrates the logical flow of fragmentation, differentiating the target molecule from its alternatives.
Figure 1: Primary fragmentation pathways of dichloropyranones under Electron Ionization (EI), showing the dominant decarbonylation followed by dehalogenation.
Experimental Protocol: Self-Validating Identification Workflow
This protocol ensures scientific integrity by using the "Rule of Three" (Isotope, Neutral Loss, Adduct) to validate the presence of dichloropyranones.
Phase 1: Sample Preparation & Ionization
Goal: Preserve the M+ ion while inducing sufficient fragmentation for structural ID.
-
Solvent: Dissolve sample in Methanol/Water (50:50) + 0.1% Formic Acid.
-
Why: Formic acid promotes protonation
in ESI without suppressing the halogen signal.
-
-
Ionization Source:
-
Primary: ESI (Positive Mode) for Molecular Weight confirmation.
-
Secondary: APCI or EI (if GC-MS is available) for structural fingerprinting.
-
Phase 2: MS Acquisition & Logic Check
Step-by-Step Validation:
-
Scan 1: Full Scan (m/z 50–500).
-
Scan 2: MS/MS (Product Ion Scan).
-
Precursor: Select the monoisotopic peak (
). -
Collision Energy (CE): Ramp 10–40 eV.
-
Check: Observe the transition
. -
Differentiation:
-
Dichloropyranone:
(Loss of CO then Cl). -
Isomer Check: If
(M-36) is the base peak, suspect isomers with H and Cl on adjacent carbons (e.g., 3,4-dichloro vs 3,5-dichloro).
-
-
Phase 3: Data Interpretation Decision Tree
Figure 2: Logical decision tree for classifying halogenated pyranones based on isotopic envelopes and neutral loss scans.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Furans and Pyranones. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns and Isotope Effects. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4,6-Dichloro-2H-pyran-2-one
Foreword: Navigating Data Gaps with Chemical Prudence
As laboratory professionals, we are often tasked with handling novel or sparsely documented compounds. 4,6-Dichloro-2H-pyran-2-one is one such chemical for which comprehensive, publicly available safety data is limited. This guide, therefore, is constructed upon a foundation of chemical expertise, extrapolating from the known hazards of structurally related chlorinated compounds and pyranone derivatives. The protocols herein are designed to be robust and self-validating, prioritizing user safety above all. The core principle is to treat this compound with a high degree of caution, assuming it poses risks of skin, eye, and respiratory irritation until proven otherwise.
Anticipated Hazard Profile: The Rationale for Caution
The molecular structure of this compound—a chlorinated lactone—suggests several potential hazards that dictate our protective strategy. Structurally similar compounds often exhibit irritant properties. For instance, various pyranone derivatives are known to cause serious eye irritation, skin irritation, and respiratory irritation[1][2][3]. The presence of chlorine atoms can further enhance reactivity and potential toxicity.
Given that many substituted pyranones are solids at room temperature, we must operate under the assumption that this compound is a crystalline solid or powder[4]. This makes the prevention of dust generation and inhalation a primary safety objective.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a mere checklist but a comprehensive system designed to shield you from exposure. The following table outlines the required equipment.
| Protection Category | Required PPE | Rationale and Critical Considerations |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of this compound solid must occur within a fume hood to control airborne dust and potential vapors. This is the most critical layer of protection[4][5]. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Safety glasses are insufficient. Chemical splash goggles provide a full seal to protect against fine dust particles[6]. A face shield must be worn over the goggles during weighing or any activity with a higher risk of splashing or dust dispersion[4][6]. |
| Hand Protection | Nitrile Gloves (Double-Gloved) | While specific chemical resistance data is unavailable, nitrile gloves offer a good baseline of protection for incidental contact with many laboratory chemicals. Double-gloving is recommended to protect against tears and to allow for safe removal of the outer, contaminated glove without exposing the skin. Always inspect gloves for integrity before use[7][8]. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | A buttoned lab coat protects the skin and personal clothing. A chemical-resistant apron should be worn over the lab coat when handling more than a few grams or when transferring solutions to provide an additional barrier against spills and splashes[4][9]. |
| Respiratory Protection | N95 Respirator (or higher) | While the fume hood is the primary control, an N95 respirator is a mandatory secondary precaution to prevent inhalation of fine dust particles that may escape containment during handling. Ensure proper fit-testing and training for respirator use[7]. |
Operational Protocols: From Preparation to Disposal
Adherence to a strict, sequential protocol is essential for safety. This workflow is designed to be a self-validating system, minimizing the risk of exposure at each stage.
Pre-Handling Safety Checklist
-
Verify Fume Hood Functionality: Confirm the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
-
Assemble All PPE: Lay out all required PPE for inspection before entering the lab area.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher[10].
-
Prepare a Waste Container: Have a clearly labeled, sealed container ready for all contaminated solid waste and disposable PPE.
Donning PPE: A Deliberate Sequence
The order in which you put on PPE is critical to ensure a proper seal and prevent cross-contamination.
Caption: Workflow for the correct sequence of donning PPE.
Safe Handling: Minimizing Dust Exposure
-
Work Within the Fume Hood: Perform all manipulations at least 6 inches inside the sash.
-
Weighing the Compound: Use a weigh boat or creased weighing paper. Do not pour the powder directly from the bottle. Use a spatula to carefully transfer small amounts.
-
Taring and Transfer: After weighing, gently tap the spatula against the weigh boat to dislodge any remaining powder. If transferring to a flask, use a powder funnel.
-
Cleaning: Carefully wipe down the spatula and any surfaces inside the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of the wipe in the designated solid waste container.
Doffing PPE and Decontamination
The removal process is a critical control point to prevent contaminating yourself and the laboratory.
-
Outer Gloves: With your outer gloves still on, wipe them down with a damp towel. Remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat and Apron: Remove your lab coat and apron, rolling them so the contaminated outer surface is contained inward.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.
-
Respirator: Remove your respirator last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water[4][7].
Emergency and Disposal Plans
Spill Management
For a small spill (<1 gram) inside a fume hood:
-
Do not allow anyone to leave the area without decontaminating.
-
Wearing your full PPE, gently cover the spill with an absorbent material or a damp paper towel to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in the sealed, labeled hazardous waste container[4][7].
-
Wipe the area clean with a damp cloth, disposing of the cloth in the same waste container.
Waste Disposal
-
Solid Waste: All contaminated items (gloves, wipes, weigh boats, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[4][7].
-
Unused Chemical: Unused this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Regulatory Compliance: All waste disposal must adhere strictly to your institution's and local environmental regulations[2][4]. Never discharge chemical waste into drains or sewer systems[1][7].
References
-
SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
-
Safety Data Sheet . Angene Chemical. [Link]
-
Chlorine Safety . Texas Department of Insurance. [Link]
-
Components of Personal Protective Equipment . Pesticide Environmental Stewardship. [Link]
-
Personal Protective Equipment Requirements . Stanford University. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]
-
Personal Protective Equipment (PPE) for Chemical Transport . Respirex International. [Link]
-
2H-Pyran-2-one PubChem Entry . National Center for Biotechnology Information. [Link]
-
Chemical Properties of 2H-Pyran-2-one, 4,6-dimethyl- (CAS 675-09-2) . Cheméo. [Link]
-
4-Hydroxy-6-pentyl-2H-pyran-2-one PubChem Entry . National Center for Biotechnology Information. [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. hsa.ie [hsa.ie]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
